![molecular formula C18H23NO2 B1273943 叔丁基螺[茚满-1,4'-哌啶]-1'-羧酸酯 CAS No. 137419-24-0](/img/structure/B1273943.png)

叔丁基螺[茚满-1,4'-哌啶]-1'-羧酸酯

描述

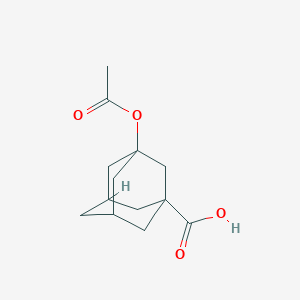

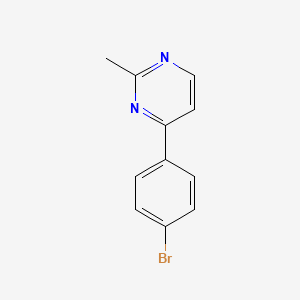

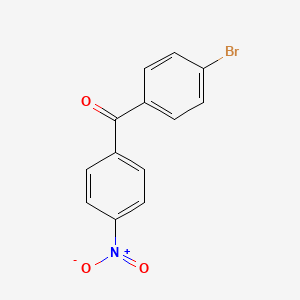

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a compound that crystallizes with the piperidine ring in a chair conformation. A spiro junction links the indanone ring system and the N-tert-butoxycarbonylpiperidine ring .

Synthesis Analysis

The synthesis of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate involves a two-stage process. In the first stage, a solution of t-butyl spiro (indene-1,4’-piperidine)-1’-carboxylate in tetrahydrofuran is added with a solution of 9-borabicyclo [3.3.1]nonane in tetrahydrofuran at room temperature, and the resultant is stirred at the same temperature for 24 hours. In the second stage, the reaction solution is concentrated in vacuo, dissolved into dichloromethane, and added with pyridinium chlorochromate at 0° C .Molecular Structure Analysis

The molecular structure of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is characterized by a spiro junction that links the indanone ring system and the N-tert-butoxycarbonylpiperidine ring. The spiro carbon atom has distorted tetrahedral geometry .Physical And Chemical Properties Analysis

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a solid compound with a molecular weight of 285.39. It is stored in a dry environment at 2-8°C .科学研究应用

Somatostatin Receptor Subtype 2 Agonists

This compound has been identified as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2). It’s part of a class of derivatives that have shown significant promise in medical research, particularly in the treatment of endocrine and gastrointestinal tumors .

Stereoselective Synthesis

The stereoselective synthesis of spirocyclic compounds is a significant objective in organic and medicinal chemistry. Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate can serve as an intermediate or final product in the total synthesis of complex organic molecules. Its spirocyclic nature is particularly valuable for creating highly three-dimensional structures .

Drug Discovery

Spirocyclic structures, such as MFCD03160565, have seen a dramatic increase in attention for their applications in drug discovery. These compounds can improve physicochemical properties like lipophilicity, aqueous solubility, and metabolic stability, making them attractive candidates for pharmaceutical development .

Enantioselective Catalytic Methodologies

The compound’s spirocyclic framework is useful in developing enantioselective catalytic methodologies. This is crucial for the production of chiral drugs, which can have different biological activities depending on their stereochemistry .

Accessing Novel IP Space

Due to their unique structure, spirocyclic compounds like MFCD03160565 can help access relatively underexplored chemical space and novel intellectual property (IP) space. This is particularly important for pharmaceutical companies looking to develop new drugs with patent protection .

Synthetic Methodology Development

MFCD03160565 can be used in the development of new synthetic methodologies to access saturated heterocycles, which are often found in medicinally relevant structural motifs. This research can lead to the discovery of new therapeutic agents .

安全和危害

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338). If inhaled, the person should be removed to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .

作用机制

Target of Action

Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate, also known as MFCD03160565, is a derivative of spiroindole . Spiroindole and its derivatives have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .

Mode of Action

It is known that spiroindole derivatives interact with their targets in a way that they can inhibit the growth of cancer cells and microbes . More research is needed to understand the specific interactions of MFCD03160565 with its targets.

Biochemical Pathways

Spiroindole derivatives are known to affect various biochemical pathways related to cell growth and proliferation

Pharmacokinetics

Pharmacokinetics is a critical step to understand a drug’s efficacy and safety . More research is needed to understand the ADME properties of MFCD03160565 and their impact on its bioavailability.

Result of Action

Spiroindole derivatives are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities

属性

IUPAC Name |

tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTHPQOIDCOMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394700 | |

| Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137419-24-0 | |

| Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)